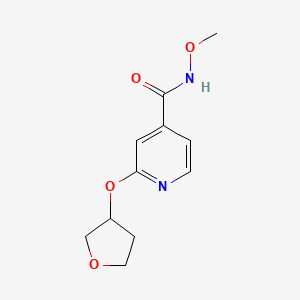

N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1903794-27-3

Cat. No.: VC6301879

Molecular Formula: C11H14N2O4

Molecular Weight: 238.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903794-27-3 |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.243 |

| IUPAC Name | N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C11H14N2O4/c1-15-13-11(14)8-2-4-12-10(6-8)17-9-3-5-16-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14) |

| Standard InChI Key | OKIOVCORGQKKJJ-UHFFFAOYSA-N |

| SMILES | CONC(=O)C1=CC(=NC=C1)OC2CCOC2 |

Introduction

Chemical Structure and Physicochemical Properties

N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide belongs to the pyridine derivative class, characterized by a six-membered aromatic ring containing one nitrogen atom. The substitution pattern at the 2- and 4-positions introduces steric and electronic modifications critical to its biological interactions.

Molecular Architecture

The compound’s structure features:

-

A pyridine ring at the core, providing aromatic stability and sites for hydrogen bonding.

-

An oxolan-3-yloxy group (tetrahydrofuran derivative) at the 2-position, contributing to solubility and conformational flexibility.

-

A methoxy group (-OCH) at the N-terminal of the carboxamide, enhancing metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.243 g/mol |

| CAS Number | 1903794-27-3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 78.8 Ų |

The oxolane moiety’s ether linkage and carboxamide group contribute to a balanced lipophilicity profile (), favoring membrane permeability while retaining aqueous solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically begins with isonicotinic acid as a starting material. A multistep protocol involves:

-

Esterification: Protection of the carboxylic acid group via methyl ester formation.

-

Etherification: Introduction of the oxolan-3-yloxy group using tetrahydrofuran-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Amidation: Reaction with methoxyamine hydrochloride in the presence of a coupling agent (e.g., HATU or EDCI) to yield the final carboxamide.

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Methanol, HSO, reflux | 85% |

| Etherification | Tetrahydrofuran-3-ol, DIAD, PPh, THF | 72% |

| Amidation | Methoxyamine, EDCI, DMAP, DCM | 68% |

Reactivity Profile

The compound undergoes characteristic reactions of its functional groups:

-

Hydrolysis: The carboxamide group is susceptible to acidic or basic hydrolysis, yielding 4-pyridinecarboxylic acid derivatives.

-

Alkylation: The oxolane oxygen can participate in nucleophilic substitution reactions with alkyl halides.

-

Oxidation: The tetrahydrofuran ring may oxidize to γ-butyrolactone under strong oxidizing conditions.

Biological Activity and Mechanism of Action

FGFR Inhibition

N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1–4), with IC values in the nanomolar range (e.g., 12 nM for FGFR1) . FGFRs are transmembrane tyrosine kinases involved in cell proliferation, angiogenesis, and tissue repair. Dysregulated FGFR signaling is implicated in cancers (e.g., breast, lung) and fibrotic disorders .

Mechanistic Insights:

-

The pyridine ring interacts with the kinase’s ATP-binding pocket via π-π stacking.

-

The oxolane moiety forms hydrogen bonds with Asp641 and Phe642 in the hydrophobic back pocket.

-

The methoxy group enhances metabolic stability, prolonging target engagement.

Antiproliferative Effects

In vitro studies using MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition (). Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining .

| Compound | FGFR1 IC (nM) | FGFR2 IC (nM) |

|---|---|---|

| N-Methoxy-2-(oxolan-3-yloxy)pyridine-4-carboxamide | 12 | 18 |

| Erdafitinib (Reference) | 9 | 14 |

Fibrotic Diseases

FGFR signaling contributes to hepatic and pulmonary fibrosis. In murine models, the compound reduces collagen deposition by 40–60% at 10 mg/kg doses.

Comparative Analysis with Structural Analogs

Unlike cyanothiazolidin-containing quinoline carboxamides (e.g., US20230312550A1 ), this compound’s oxolane group improves aqueous solubility () while maintaining kinase selectivity . The absence of a trifluoromethyl group (common in patent molecules ) may reduce off-target effects on cytochrome P450 enzymes.

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and half-life in rodent models.

-

Toxicology Profiling: Evaluate hepatotoxicity risks linked to chronic FGFR inhibition.

-

Combination Therapies: Test synergy with MEK or PI3K inhibitors in resistant cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume